(R)-Citalopram Oxalate

説明

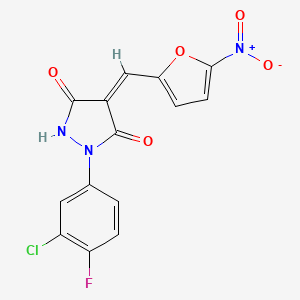

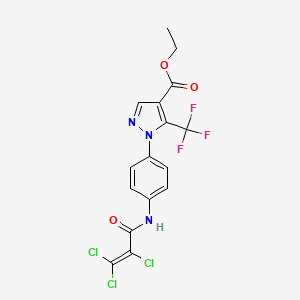

“®-Citalopram Oxalate” is the less active enantiomer of Escitalopram Oxalate, a potent and selective inhibitor of serotonin reuptake . It has a molecular formula of C22H23FN2O5 . The compound is also known by other names such as “219861-53-7”, “Citalopram oxalate, ®-”, and "®-1- (3- (Dimethylamino)propyl)-1- (4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile oxalate" .

Synthesis Analysis

The synthesis of escitalopram analogues, which includes “®-Citalopram Oxalate”, has been reported in the literature . The analogues were designed to test the possibility of binding such groups to the phenyl in Phe341 amino acid that is in close proximity to the cyano group in human serotonin transporter (hSERT) .Molecular Structure Analysis

The molecular structure of “®-Citalopram Oxalate” includes a 2D structure and a 3D conformer . The IUPAC name is "(1 R )-1- [3- (dimethylamino)propyl]-1- (4-fluorophenyl)-3 H -2-benzofuran-5-carbonitrile;oxalic acid" .科学的研究の応用

Pharmacology and Therapeutic Activity

(R)-Citalopram Oxalate, as part of the racemic mixture citalopram, has been extensively studied in pharmacology and its therapeutic applications. While the S-enantiomer, escitalopram, is primarily responsible for the serotonin reuptake inhibition, the R-enantiomer plays a different role. Studies have demonstrated that R-citalopram, in contrast to escitalopram, does not significantly inhibit serotonin reuptake but may influence the effect of escitalopram in various ways. It has been observed that R-citalopram counteracts the escitalopram-induced increase in extracellular serotonin levels in specific brain regions, indicating a complex interaction between the two enantiomers (Mørk, Kreilgaard, & Sánchez, 2003).

Crystallography and Solid Solutions

Research in crystallography has revealed interesting insights into the solid-state behavior of this compound. Studies found that racemic and enantiomeric citalopram oxalate can form solid solutions at all ratios of the two enantiomers. This understanding is vital in pharmaceutical formulation and can influence the drug's bioavailability and stability (de Diego, Bond, & Dancer, 2011).

Solid-Liquid Equilibria Modeling

In the field of pharmaceutical sciences, the modeling of solid-liquid equilibria of enantiomeric mixtures is significant for understanding drug solubility and dissolution behavior. Citalopram oxalate, including its R-enantiomer, has been used as a model compound in such studies. These models help in predicting the phase behavior of the drug under different process conditions, which is crucial for pharmaceutical manufacturing (Balawejder et al., 2013).

Neuropharmacological Effects

Neuropharmacological research has explored the distinct roles of citalopram's enantiomers. It was found that R-citalopram has a lesser effect on neuronal firing rates and serotonin transporter trafficking compared to escitalopram. This differential effect is crucial in understanding the drug's antidepressant efficacy and might contribute to the development of more effective antidepressants (Matthaeus et al., 2016).

作用機序

Target of Action

For instance, it has been reported that oxalate can induce mitochondrial dysfunction in macrophages, leading to increased CCL5 . Oxalate also interacts with the membrane oxalate formate antiporter (oxlT) in oxalotrophic bacteria, which is involved in energy acquisition .

Mode of Action

In the case of oxalate, it is known to induce mitochondrial dysfunction and superoxide accumulation in macrophages, leading to increased ccl5 . In oxalotrophic bacteria, the transportation of oxalate across the membrane generates ATP, which is connected with the action of the membrane oxalate formate antiporter (oxlT) working together with the decarboxylation of CoA-activated oxalic acid .

Biochemical Pathways

For instance, dysregulated oxalate metabolism has been associated with atherosclerosis, where oxalate overload due to loss of alanine-glyoxylate aminotransferase (AGXT) or hydroxy-L-proline supplementation aggravates pro-oxidant/inflammatory responses, hypercholesterolemia, and atherosclerosis .

Result of Action

It is known that oxalate can induce mitochondrial dysfunction and superoxide accumulation in macrophages, leading to increased ccl5

Action Environment

For instance, the potential for oxalotrophy may be implied by the identification of oxalotrophic microorganisms and confirmation of their functional potential . This suggests that the action of ®-Citalopram Oxalate may also be influenced by similar environmental factors.

将来の方向性

特性

IUPAC Name |

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661872 | |

| Record name | Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-53-7 | |

| Record name | Citalopram oxalate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219861-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM OXALATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ4I38573N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the research on determining (R)-Citalopram Oxalate in pharmaceutical formulations?

A1: Escitalopram, marketed as the oxalate salt, is the S-enantiomer of citalopram, a medication used to treat depression. The presence of the R-enantiomer, this compound, in escitalopram oxalate formulations is undesirable as it may have different pharmacological activity or even contribute to unwanted side effects. The research paper details the development and validation of a highly sensitive and precise HPLC method for the quantification of both escitalopram oxalate and, importantly, the this compound enantiomer within bulk drug substances and tablet formulations []. This method enables manufacturers to accurately determine the levels of this compound, ensuring the quality and purity of the drug product.

Q2: What analytical technique was employed in the study, and what were its advantages for this specific application?

A2: The researchers utilized High-Performance Liquid Chromatography (HPLC) coupled with a UV detector for their analysis []. HPLC offers several advantages for this application:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)